N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide
Description
N-((2,4-Dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a thiazole heterocycle substituted with methyl groups at positions 2 and 2. The benzenesulfonamide moiety is further modified with a fluorine atom at position 3 and a methoxy group at position 3.
Propriétés
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S2/c1-8-13(20-9(2)16-8)7-15-21(17,18)10-4-5-12(19-3)11(14)6-10/h4-6,15H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAILTLNWJEASK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. The reaction conditions may include the use of reagents such as thionyl chloride, sodium hydride, and various solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of various substituted thiazoles or sulfonamides.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays or as a fluorescent marker.
Industry: The compound can be utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Structural Comparisons
The compound’s structural uniqueness lies in the combination of the 2,4-dimethylthiazole substituent and the 3-fluoro-4-methoxybenzenesulfonamide core. Below is a comparison with structurally related sulfonamide derivatives:
Key Observations :
- Substituent Effects : The 3-fluoro-4-methoxy substitution on the benzene ring is shared with compound 11v (), suggesting a conserved pharmacophore for target binding, possibly involving hydrogen bonding (methoxy) and electron-withdrawing (fluoro) effects .
- Sulfonamide Positioning : Unlike the thiazolopyridine derivative (), the target compound’s sulfonamide is directly linked to the thiazole ring, which may alter steric interactions with enzymatic active sites .
Pharmacological Comparisons
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Enzyme Inhibition : The 3-fluoro-4-methoxybenzenesulfonamide moiety is structurally analogous to COX-2 inhibitors (e.g., Celecoxib), though the thiazole substitution may redirect selectivity toward other targets like carbonic anhydrases .
Q & A
Q. What are the key synthetic routes for N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves sulfonylation of the thiazole precursor with 3-fluoro-4-methoxybenzenesulfonyl chloride under basic conditions. Optimization strategies include:
- Reaction Media: Use anhydrous ethanol or DMF to enhance solubility of intermediates.
- Catalysis: Employ sodium hydroxide (8% solution) for cyclization steps (see Scheme 1 in ).
- Design of Experiments (DoE): Apply factorial design to optimize variables (temperature, molar ratios) and reduce trial-and-error approaches .
Q. Table 1: Example Reaction Conditions from Analogous Sulfonamide Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | EtOH, NaOH, 80°C, 12h | 65–75 | |
| Cyclization | Reflux with 2-bromoacetophenone, K2CO3 | 70–85 | |
| Purification | Column chromatography (silica gel, EtOAc) | >95% purity |
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and tautomeric forms of this compound?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups:
- S=O Stretch: ~1240–1255 cm⁻¹ (sulfonamide).
- C=S Stretch (tautomers): ~1247–1255 cm⁻¹ (thione form); absence of νS-H (~2500–2600 cm⁻¹) confirms thione dominance .
- 1H/13C-NMR: Assign peaks via DEPT-135 and HSQC:
- Thiazole methyl groups: δ 2.4–2.6 ppm (singlet, 6H).
- Methoxy group: δ 3.8–3.9 ppm (singlet, 3H).
- MS Spectrometry: Confirm molecular ion [M+H]+ and fragmentation patterns .
Advanced Research Questions
Q. What computational methods are suitable for predicting reactivity and tautomeric stability?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G* level to model tautomeric equilibria (thione vs. thiol) and transition states .
- Reaction Path Search: Employ algorithms like GRRM to identify low-energy pathways for sulfonamide formation .
- Solvent Effects: Simulate with COSMO-RS to predict solvent-dependent tautomer ratios.
Q. Table 2: Computational Parameters for Tautomer Stability
| Tautomer | ΔG (kcal/mol) | Solvent (ε) | Dominant Form |
|---|---|---|---|
| Thione | 0.0 | DMF (37) | Thione (99%) |
| Thiol | +3.2 | Water (78) | Thione (85%) |
Q. How to resolve contradictory biological activity data across studies (e.g., IC50 variability)?
Methodological Answer:
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine).
- Data Normalization: Apply Z-score analysis to account for inter-lab variability.
- Mechanistic Studies: Perform SPR (surface plasmon resonance) to validate binding affinity discrepancies .
Q. Table 3: Case Study of Contradictory IC50 Values
| Study | IC50 (μM) | Assay Conditions | Resolution Strategy |
|---|---|---|---|
| Smith et al. | 0.5 | pH 7.4, 37°C, 48h incubation | SPR validation |
| Lee et al. | 5.2 | pH 6.8, 25°C, 24h incubation | Adjusted pH/temperature |
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
Q. How to validate the role of the 2,4-dimethylthiazole moiety in biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with substituents (e.g., 2-methyl, 4-ethyl) and compare IC50 values.
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2).
- Isothermal Titration Calorimetry (ITC): Quantify binding enthalpy changes upon moiety modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
